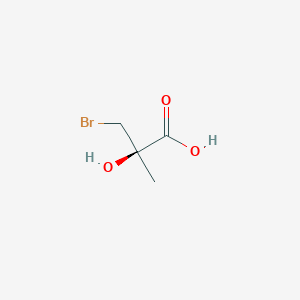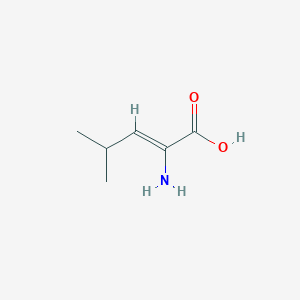
Dehydroleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Amino-4-methyl-2-pentenoic acid is an organic compound characterized by the presence of an amino group and a double bond in its structure. This compound is a derivative of pentenoic acid, where the amino group is positioned at the second carbon, and the double bond is in the Z configuration, indicating that the higher priority substituents on each carbon of the double bond are on the same side.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Amino-4-methyl-2-pentenoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 4-methyl-2-pentenoic acid.
Amination Reaction: The precursor undergoes an amination reaction, where an amino group is introduced at the second carbon. This can be achieved using reagents like ammonia or amines under specific conditions.
Catalysts and Solvents: Catalysts such as palladium or platinum may be used to facilitate the reaction, and solvents like ethanol or water can be employed to dissolve the reactants and control the reaction environment.
Industrial Production Methods: In an industrial setting, the production of (Z)-2-Amino-4-methyl-2-pentenoic acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
化学反応の分析
Types of Reactions: (Z)-2-Amino-4-methyl-2-pentenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in saturated amino acids.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon is commonly used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives such as ketones or aldehydes.
Reduction Products: Saturated amino acids.
Substitution Products: Halogenated derivatives or other substituted compounds.
科学的研究の応用
(Z)-2-Amino-4-methyl-2-pentenoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug design.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism by which (Z)-2-Amino-4-methyl-2-pentenoic acid exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity.
Pathways: The compound can participate in metabolic pathways, where it is converted to other bioactive molecules, affecting cellular functions.
類似化合物との比較
(E)-2-Amino-4-methyl-2-pentenoic acid: The E isomer, where the higher priority substituents are on opposite sides of the double bond.
2-Amino-4-methylpentanoic acid: A saturated analog without the double bond.
2-Amino-3-methylbutanoic acid: A similar compound with a different carbon chain length.
Uniqueness: (Z)-2-Amino-4-methyl-2-pentenoic acid is unique due to its specific configuration and the presence of both an amino group and a double bond, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
113586-23-5 |
|---|---|
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
(Z)-2-amino-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h3-4H,7H2,1-2H3,(H,8,9)/b5-3- |
InChIキー |
TYAFIFFKPSWZRM-HYXAFXHYSA-N |
SMILES |
CC(C)C=C(C(=O)O)N |
異性体SMILES |
CC(C)/C=C(/C(=O)O)\N |
正規SMILES |
CC(C)C=C(C(=O)O)N |
同義語 |
dehydroleucine delta(Z)-leucine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)
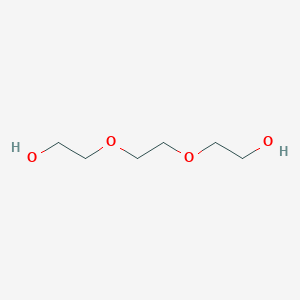
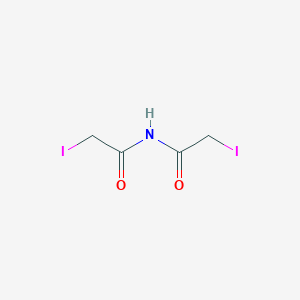
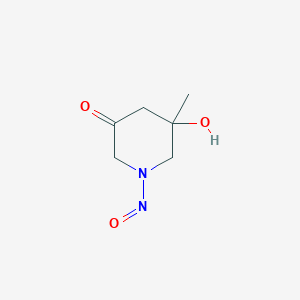
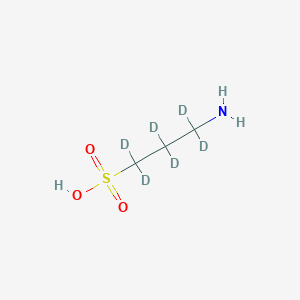
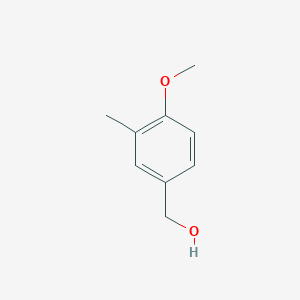
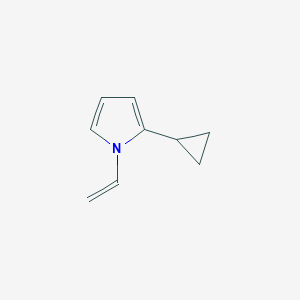
![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)
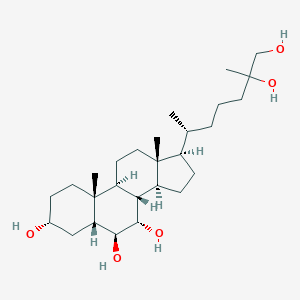
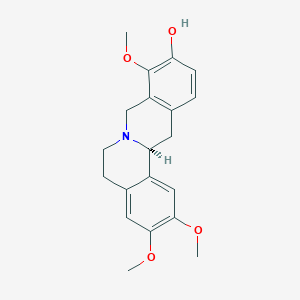
![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)
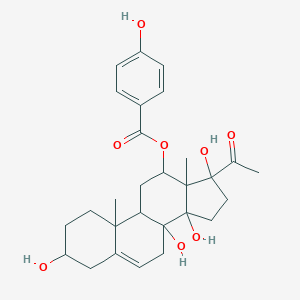
![4-[(1R)-1,5-Dimethyl-4-hexen-1-yl]-6-hydroxy-2-cycloehexen-1-one](/img/structure/B49806.png)
